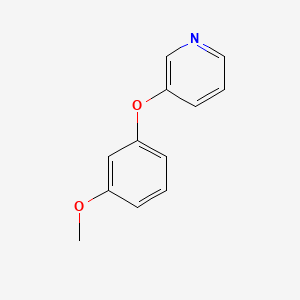

3-(3-Methoxyphenoxy)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-(3-methoxyphenoxy)pyridine |

InChI |

InChI=1S/C12H11NO2/c1-14-10-4-2-5-11(8-10)15-12-6-3-7-13-9-12/h2-9H,1H3 |

InChI Key |

JUGNWSFUTYKWTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Methoxyphenoxy Pyridine and Its Analogs

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of C-O bonds, offering milder conditions and broader substrate scope compared to classical methods. Palladium, nickel, and copper catalysts are at the forefront of these developments.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds for the synthesis of diaryl ethers. organic-chemistry.orgwikipedia.org This methodology typically involves the reaction of an aryl halide or triflate with an alcohol or phenol (B47542) in the presence of a palladium catalyst and a suitable ligand. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the success of these reactions, allowing for the coupling of a wide range of substrates under relatively mild conditions. organic-chemistry.orgwikipedia.org The catalytic cycle is understood to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to furnish the diaryl ether and regenerate the active catalyst. libretexts.org

While specific examples detailing the synthesis of 3-(3-Methoxyphenoxy)pyridine via Buchwald-Hartwig C-O coupling are not prevalent in the provided search results, the general applicability of the method to a vast array of aryl halides and phenols suggests its feasibility. Key to the successful synthesis would be the careful selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., SPhos, RuPhos, XPhos), and the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).

Deprotonative Cross-Coupling Processes (DCCP) represent a more recent advancement in palladium-catalyzed C-H functionalization. These methods avoid the pre-functionalization of one of the coupling partners, offering a more atom-economical approach. rsc.org The direct arylation of pyridine (B92270) N-oxides with potassium aryltrifluoroborates, catalyzed by palladium acetate, demonstrates the potential for C-H activation on pyridine rings. rsc.orgnih.gov This reaction proceeds with high regioselectivity at the 2-position of the pyridine N-oxide. rsc.org While this specific protocol leads to C-C bond formation, it highlights the possibility of adapting C-H activation strategies for C-O bond formation in the synthesis of phenoxypyridines.

Table 1: Key Features of Palladium-Catalyzed Arylation Approaches

| Feature | Buchwald-Hartwig C-O Coupling | Deprotonative Cross-Coupling Processes (DCCP) |

|---|---|---|

| Reactants | Aryl halide/triflate + Phenol | Arene (C-H bond) + Arylating agent |

| Catalyst | Palladium(0) or Palladium(II) precursor | Palladium(II) salt (e.g., Pd(OAc)₂) |

| Ligands | Bulky, electron-rich phosphines (e.g., Buchwald ligands) | Often ligand-free or with simple ligands |

| Key Step | Oxidative addition of Ar-X | C-H activation/palladation |

| Advantages | Broad substrate scope, well-established | High atom economy, avoids pre-functionalization |

| Challenges | Requires pre-functionalized substrates | Regioselectivity control can be challenging |

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.govbohrium.com Nickel catalysts can facilitate the O-arylation of phenols with aryl chlorides, which are often less reactive in palladium-catalyzed systems. nih.gov Recent developments have identified effective catalyst systems, such as those using bisphosphine ligands like PhPAd-DalPhos with Ni(COD)₂, for the coupling of substituted phenols with chloropyridines. nih.govbohrium.com These thermal reactions lead to the formation of pyridyl-O-aryl frameworks. nih.gov

Furthermore, nickel-catalyzed methodologies have been developed for the amination of aryl alcohol derivatives through C-O bond cleavage, indicating the capability of nickel to activate and functionalize typically inert C-O bonds. nih.gov Visible-light-induced, nickel-catalyzed O-arylation of phenols with aryl halides has also been reported, offering a milder and more sustainable approach. nih.gov This photoredox process overcomes challenges associated with the reduction potentials of phenolates, enabling the formation of diaryl ethers. nih.gov

Table 2: Examples of Nickel-Catalyzed C-O Coupling Systems

| Catalyst System | Electrophile | Nucleophile | Conditions | Reference |

|---|---|---|---|---|

| PhPAd-DalPhos/Ni(COD)₂ | Chloropyridines | Substituted phenols | Thermal | nih.gov |

| Ni catalyst / Thioxanthen-9-one | Aryl halides | Phenols | Visible light, t-BuNH(i-Pr) base | nih.gov |

| (PAd₂-DalPhos)Ni(o-tol)Cl | (Hetero)aryl chlorides | Phenols | DBU/NaOTf base | researchgate.net |

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, typically requiring harsh conditions such as high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org However, modern advancements have led to the development of milder, more efficient, and catalytic Ullmann-type reactions. mdpi.comnih.govmdpi.com These improved methods often employ soluble copper(I) catalysts with various ligands, such as diols or 1,10-phenanthroline, which facilitate the reaction under significantly reduced temperatures. nih.govgatech.edu

The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether. wikipedia.orgorganic-chemistry.org The reaction is generally effective for coupling phenols with electron-deficient aryl halides. arkat-usa.org The use of heterogeneous copper catalysts, such as copper nanoparticles or copper oxides supported on various materials, has also gained attention due to advantages like easy catalyst separation and recyclability. mdpi.comgatech.edu These systems have proven effective in synthesizing a wide range of diaryl ethers. mdpi.com

Alternative Synthetic Routes and Strategies

Beyond transition metal catalysis, other synthetic methodologies provide viable pathways to this compound and its analogs.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds. wikipedia.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring bearing a good leaving group, forming a resonance-stabilized Meisenheimer complex. Subsequent loss of the leaving group yields the substituted product. wikipedia.org

For the synthesis of phenoxypyridines, an SNAr reaction would involve the displacement of a halide (e.g., F, Cl) from an electron-deficient pyridine ring by a phenoxide. Pyridine rings are inherently electron-deficient, and this deficiency is enhanced by the presence of electron-withdrawing groups, making them susceptible to nucleophilic attack. wikipedia.org The reaction is particularly favored when the leaving group is located at the 2- or 4-position of the pyridine ring, as the negative charge of the intermediate can be delocalized onto the nitrogen atom. wikipedia.orgsci-hub.se The synthesis of this compound via SNAr would likely require activation of the 3-halopyridine substrate, potentially through the introduction of strong electron-withdrawing groups on the pyridine ring, or the use of forcing reaction conditions.

Aryne chemistry offers a powerful, metal-free method for the formation of C-C and C-heteroatom bonds. semanticscholar.orgrsc.orge-bookshelf.de Arynes, or dehydroarenes, are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. tcichemicals.com They can be generated in situ from precursors like 2-(trimethylsilyl)aryl triflates upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF). semanticscholar.orgrsc.org

The synthesis of phenoxypyridine derivatives has been successfully achieved using this methodology. semanticscholar.orgrsc.orgnih.gov The reaction involves the generation of an aryne intermediate, which is then trapped by a pyridinone nucleophile. This approach provides a mild and efficient route to various phenoxypyridines with high yields and a broad substrate scope. semanticscholar.orgrsc.org For the synthesis of this compound, this would involve the reaction of a 3-pyridone with an in situ generated 3-methoxybenzyne, or conversely, the reaction of 3-methoxyphenol (B1666288) with an in situ generated 3,4-pyridyne. The regioselectivity of nucleophilic addition to unsymmetrical arynes is a key consideration in these syntheses. nih.govnih.gov

Multicomponent Reaction (MCR) Approaches to Pyridine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical route to diverse heterocyclic scaffolds. For the synthesis of pyridine rings, several MCRs have been developed that could be conceptually applied to the synthesis of precursors or analogs of this compound.

One such powerful approach is a mechanistically unique three-component synthesis that yields a variety of functionalized pyridine derivatives. This reaction proceeds by combining an alkoxyallene, a nitrile, and a carboxylic acid to generate highly substituted pyridines. A key feature of the products from this MCR is the presence of a 4-hydroxy group, which serves as a versatile handle for subsequent functionalization, such as through palladium-catalyzed cross-coupling reactions. This methodology allows for the introduction of diverse substituents onto the pyridine core in a single step, which could be adapted to incorporate a phenoxy or substituted phenoxy group at the 3-position.

| Reactant Class 1 | Reactant Class 2 | Reactant Class 3 | Resulting Scaffold | Potential for this compound Analogs |

| Alkoxyallene | Nitrile | Carboxylic Acid | Highly functionalized 4-hydroxypyridines | The nitrile or carboxylic acid component could be pre-functionalized with a 3-methoxyphenoxy moiety. |

While direct synthesis of this compound via a reported MCR is not explicitly detailed in the reviewed literature, the principles of MCRs provide a clear pathway for its potential construction. For instance, a retrosynthetic analysis suggests that a suitably designed MCR could assemble the pyridine ring with the required phenoxy substituent already in place or in a position amenable to subsequent introduction.

Chemo- and Regioselective Functionalization Strategies

Direct functionalization of the pre-formed pyridine ring of this compound presents a significant challenge due to the inherent electronic properties of the heterocycle and the presence of multiple C-H bonds. Developing chemo- and regioselective methods is therefore essential for the synthesis of specific analogs.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of pyridines. These methods can direct the introduction of new functional groups to specific positions on the ring, often with high levels of control. For the 3-phenoxypyridine (B1582220) scaffold, C-H activation could potentially be directed to the C2, C4, C5, or C6 positions of the pyridine ring, or to the methoxyphenoxy substituent. The regioselectivity would be influenced by the choice of catalyst, directing group (if any), and reaction conditions.

A particularly innovative strategy for the difunctionalization of pyridines involves the generation of pyridyne intermediates. A recently developed method allows for the regioselective 3,4-difunctionalization of 3-chloropyridines. This process involves regioselective lithiation, followed by treatment with an organomagnesium reagent to generate a 3,4-pyridyne. The subsequent regioselective addition of a nucleophile and quenching with an electrophile leads to polyfunctionalized pyridines. This approach could be envisioned for a 3-chloro- or other suitably activated 3-phenoxypyridine derivative, enabling the introduction of two new substituents in a single, regiocontrolled sequence.

| Functionalization Strategy | Target Position(s) | Key Intermediates | Potential Application to this compound |

| Transition Metal-Catalyzed C-H Activation | C2, C4, C5, C6 of pyridine; ortho/meta/para of phenoxy | Organometallic species | Direct introduction of aryl, alkyl, or other groups. |

| Pyridyne Intermediate Formation | C3 and C4 of pyridine | 3,4-Pyridyne | Difunctionalization adjacent to the phenoxy group. |

The application of these advanced functionalization strategies would enable the precise modification of the this compound core, providing access to a wide array of derivatives that would be difficult to synthesize through traditional methods.

Derivatization Strategies for Structural Diversity Generation

The generation of a library of structurally diverse analogs of this compound is a cornerstone of structure-activity relationship (SAR) studies in drug discovery and materials science. Derivatization strategies focus on systematically modifying different parts of the molecule to probe the effects of these changes on its biological or physical properties.

For the this compound scaffold, derivatization can be approached by modifying three key regions: the pyridine ring, the phenoxy linker, and the methoxy-substituted phenyl ring.

Pyridine Ring Derivatization: As discussed in the previous section, late-stage functionalization of the pyridine ring via C-H activation or other regioselective methods can introduce a variety of substituents. These could include halogens, alkyl, aryl, and heteroaryl groups, which would modulate the electronic and steric properties of the molecule.

Phenoxy Linker Modification: While the core structure is defined by the phenoxy ether linkage, analogs could be synthesized where the oxygen atom is replaced by sulfur (thiophenoxy) or nitrogen (anilino), or where the linkage is extended.

Phenyl Ring Derivatization: The methoxy (B1213986) group on the phenyl ring is a key feature, but its position and the presence of other substituents can be varied to explore the SAR. Analogs with the methoxy group at the ortho or para positions, or with additional substituents on the phenyl ring, could be synthesized. Quantitative structure-activity relationship (QSAR) studies on related phenoxypyrimidine and 4-phenoxypyridine (B1584201) derivatives have shown that steric, electronic, and hydrogen-bonding properties of substituents on the phenoxy ring significantly influence their biological activity. These findings underscore the importance of systematic derivatization of this part of the molecule.

The table below outlines potential derivatization strategies for generating structural diversity.

| Molecular Region | Derivatization Approach | Potential New Functional Groups | Rationale for SAR Studies |

| Pyridine Ring | C-H Functionalization | Halogens, Alkyls, Aryls, Cyano, Amino | Modulate electronics, sterics, and hydrogen bonding capacity. |

| Phenoxy Linker | Synthesis of Analogs | Thioether, Amine | Explore the impact of the linker atom on conformation and activity. |

| Phenyl Ring | Substitution | Hydroxy, Halogens, Alkyls, Trifluoromethyl | Probe electronic and lipophilic requirements for activity. |

Through the systematic application of these derivatization strategies, a comprehensive library of this compound analogs can be generated, enabling detailed exploration of their structure-activity relationships and the identification of compounds with optimized properties.

Chemical Reactivity and Mechanistic Studies of 3 3 Methoxyphenoxy Pyridine Derivatives

General Reaction Pathways and Transformations

Derivatives of 3-(3-Methoxyphenoxy)pyridine can undergo several types of transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. A notable transformation is the nucleophilic amination of the related 3-methoxypyridine. In a reaction with piperidine, the use of sodium hydride (NaH) and lithium iodide (LiI) in tetrahydrofuran (B95107) (THF) at 60°C resulted in the formation of 3-(piperidin-1-yl)pyridine (B1279845) in 88% yield. ntu.edu.sg This demonstrates a viable pathway for introducing amine functionalities to the pyridine (B92270) ring, a common structural motif in pharmaceuticals.

Another significant reaction pathway involves the generation of pyridyne intermediates from halo-substituted methoxypyridines. For instance, 5-chloro-3-methoxypyridine reacts with various lithium amides to yield 5-aminated products, with the reaction proceeding through a 3,4-dehydropyridine intermediate. clockss.org These reactions highlight a versatile method for the synthesis of 3,5-disubstituted pyridines, which can be challenging to obtain through conventional methods. clockss.org

The following table summarizes the conditions and outcomes of the nucleophilic amination of 3-methoxypyridine. ntu.edu.sg

| Entry | Amine | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | NaH, NaI | THF | 60 | 24 | 7 |

| 2 | Piperidine | NaH, LiI | THF | 60 | 8 | 88 |

| 3 | Pyrrolidine | NaH, LiI | THF | 60 | 8 | 85 |

| 4 | Azepane | NaH, LiI | THF | 60 | 8 | 82 |

Investigation of Reaction Mechanisms (e.g., C-H activation, rearrangements)

The mechanistic aspects of reactions involving this compound derivatives are a subject of ongoing research, with a particular focus on C-H activation. Studies on the closely related 3-phenylpyridine (B14346) have provided insights into carboxylate-assisted C-H activation catalyzed by transition metals such as ruthenium, copper, and palladium. nih.govresearchgate.net In these reactions, a metal-carboxylate complex coordinates to the pyridine nitrogen, facilitating the activation of a C-H bond on the adjacent phenyl ring. nih.govresearchgate.net

The mechanism is believed to proceed through a concerted metalation-deprotonation pathway. researchgate.net For ruthenium-catalyzed C-H activation of 2-phenylpyridine, the process is endothermic with an energy requirement of 14 kJ mol⁻¹. nih.gov The subsequent elimination of acetic acid from the activated intermediate requires an additional 112 kJ mol⁻¹. nih.gov While the C-H activation pathway is observed for 3-phenylpyridine, the elimination of the neutral 3-phenylpyridine molecule is often more favorable. nih.gov

Another important mechanistic pathway is the formation of pyridyne intermediates. The reaction of 5-chloro-3-methoxypyridine with lithium amides proceeds via a 3,4-dehydropyridine intermediate. clockss.org The regioselectivity of the nucleophilic addition to the pyridyne is influenced by the nature of the substituent at the 3-position. clockss.org

Influence of Substituent Effects on Reactivity and Selectivity

Substituents on both the pyridine and phenoxy rings of this compound derivatives play a crucial role in determining their reactivity and the regioselectivity of their reactions. In the context of C-H activation, the electronic nature of the carboxylate ligand in the metal catalyst has a significant impact. Hammett plots have shown that the use of stronger acids (i.e., carboxylates with electron-withdrawing substituents) accelerates the C-H activation step. nih.govresearchgate.net This is attributed to the increased electrophilicity of the metal center, which promotes the formation of the carbon-metal bond. nih.govresearchgate.net

In the case of reactions proceeding through pyridyne intermediates, substituents can direct the regioselectivity of nucleophilic attack. For example, the reaction of 5-chloro-3-pyridinol with lithium diisopropylamide (LDA) predominantly yields the 4-aminated product, suggesting that the 5-lithium oxide group directs the nucleophile to the 4-position of the 3,4-dehydropyridine intermediate. clockss.org

The table below illustrates the effect of the amine nucleophile on the product distribution in the reaction with 5-chloro-3-pyridinol. clockss.org

| Amine | Product(s) | Yield (%) |

| Diisopropylamine | 4-(N,N-diisopropylamino)-3-pyridinol | 15 |

| n-Butylamine | 4-(n-butylamino)-3-pyridinol and 5-(n-butylamino)-3-pyridinol | - |

| Piperidine | 5-(Piperidino)-3-pyridinol | 85 |

| Pyrrolidine | 5-(Pyrrolidino)-3-pyridinol | 90 |

Role as a Synthetic Intermediate in Complex Molecule Construction

The structural motif of a substituted pyridine linked to a phenoxy group is present in numerous biologically active compounds, positioning this compound and its derivatives as valuable synthetic intermediates. The pyridine heterocycle is a privileged structure in medicinal chemistry, found in a wide array of drugs. nih.gov

For example, 3-alkylpyridine marine alkaloid analogs with anticancer activity have been synthesized, demonstrating the potential of functionalized pyridines in the development of new therapeutic agents. nih.gov Similarly, various pyridine and thienopyridine derivatives have been synthesized and shown to exhibit antimicrobial activity. researchgate.net While not directly synthesized from this compound, these examples underscore the importance of the substituted pyridine core in the construction of complex, biologically relevant molecules. The functional groups present in this compound, namely the methoxy (B1213986) group and the ether linkage, offer handles for further chemical modification and elaboration into more complex structures.

Computational and Theoretical Investigations of 3 3 Methoxyphenoxy Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the molecular properties of compounds like 3-(3-Methoxyphenoxy)pyridine from first principles. These methods model the electronic density of the molecule to calculate its energy, geometry, and various other characteristics.

The electronic structure of a molecule governs its physical and chemical properties. DFT calculations can be used to determine the distribution of electrons within the this compound molecule. This includes mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule.

Key electronic properties that can be determined include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity. For related pyridine (B92270) derivatives, DFT calculations have been employed to determine these energy gaps, indicating their potential for charge transfer interactions.

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the partial positive or negative charges on each atom. In this compound, the nitrogen atom of the pyridine ring is expected to have a significant negative charge, making it a potential site for electrophilic attack or hydrogen bonding. The oxygen atoms of the ether and methoxy (B1213986) groups also carry negative charges, influencing the molecule's interaction with its environment.

Table 1: Calculated Electronic Properties of Pyridine Derivatives

| Property | Typical Calculated Value Range for Pyridine Derivatives | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 4-6 eV | Indicates chemical reactivity and stability. nih.gov |

| Dipole Moment (Debye) | 2-4 D | Reflects molecular polarity and influences intermolecular forces. |

| Mulliken Charge on Pyridine N | -0.5 to -0.8 e | Identifies a key site for hydrogen bonding and coordination. |

Note: Specific values for this compound require dedicated computational studies. The values presented are typical for substituted pyridine compounds based on existing literature.

The three-dimensional structure of this compound is not rigid; rotation is possible around the C-O bonds of the ether linkage. Conformational analysis using DFT can identify the most stable geometric arrangements (conformers) of the molecule by calculating the potential energy surface as a function of key dihedral angles.

The key geometrical parameters determined from such studies include:

Bond Lengths and Angles: Optimized geometries provide precise predictions of the distances between atoms and the angles between bonds. These can be compared with experimental data from X-ray crystallography if available.

Dihedral Angles: The most critical parameters in the conformational analysis of this compound are the dihedral angles defining the orientation of the pyridine ring relative to the phenoxy group, and the orientation of the methoxy group. The lowest energy conformer represents the most probable shape of the molecule in the gas phase. Intermolecular interactions in the solid state can, however, lead to the adoption of different conformations. researchgate.net For similar diaryl ether structures, non-planar (twisted) conformations are often the most stable, balancing the effects of π-conjugation and steric hindrance.

DFT calculations provide several descriptors that help predict the reactivity and stability of molecules. These "global reactivity descriptors" are derived from the HOMO and LUMO energies. mdpi.comresearchgate.net

Chemical Hardness (η) and Softness (S): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and, typically, lower reactivity. mdpi.com

Electronegativity (χ): This describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Molecular Modeling and Docking Studies (In Silico)

Molecular modeling techniques, particularly molecular docking, are used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. These studies are fundamental in drug discovery.

Molecular docking is a computational method that simulates the binding of a small molecule (ligand) to the active site of a macromolecular target (receptor). researchgate.net The process involves:

Preparation of Ligand and Receptor: Obtaining or modeling the 3D structures of both this compound and the target protein.

Docking Simulation: Using algorithms to explore various possible binding poses of the ligand within the receptor's binding site.

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

Docking studies on analogous pyridine-containing compounds have shown that the pyridine nitrogen often acts as a hydrogen bond acceptor, forming crucial interactions with amino acid residues (like lysine or cysteine) in the protein's active site. The aromatic rings can participate in hydrophobic and π-π stacking interactions, further stabilizing the ligand-receptor complex. For this compound, both the pyridine and phenoxy rings, as well as the methoxy group, could be involved in establishing a network of interactions that determine its binding specificity and affinity.

Table 2: Potential Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Potential Participating Group in this compound | Example Target Amino Acid |

|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen, Ether Oxygen, Methoxy Oxygen | Serine, Threonine, Lysine |

| π-π Stacking | Pyridine Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein.

The key features of a pharmacophore model include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Centers

For this compound, a potential pharmacophore model would likely include HBAs at the positions of the nitrogen and oxygen atoms, and two aromatic/hydrophobic features corresponding to the pyridine and phenoxy rings.

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify other molecules that possess the same essential features and are therefore likely to bind to the same target. dovepress.com This approach is significantly faster than molecular docking and is a widely used strategy in the initial stages of drug discovery to identify novel hit compounds.

Advanced Simulation Techniques (e.g., Molecular Dynamics Simulations)

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies employing advanced simulation techniques, such as molecular dynamics (MD) simulations, directly on the compound this compound. While MD simulations are powerful tools for understanding the dynamic behavior of molecules, including conformational changes, solvent effects, and intermolecular interactions, it appears that research focusing specifically on the application of these methods to this compound has not been published.

Computational studies on related pyridine derivatives and diaryl ether compounds have utilized molecular dynamics to investigate various properties. For instance, MD simulations have been employed to study the adsorption and bonding mechanisms of pyridine oximes on metal surfaces and to analyze the conformational flexibility of substituted pyridine inhibitors of enzymes. These studies highlight the potential of MD simulations to provide valuable insights into the behavior of molecules with structural similarities to this compound.

However, without specific research on this compound, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of its dynamic properties based on advanced simulation techniques. The application of molecular dynamics simulations to this particular compound remains an area for future investigation.

Exploration of Biological Interactions and Mechanistic Elucidation in Vitro/cellular Contexts

Target Identification and Deconvolution Methodologies

The identification of the specific molecular targets of 3-(3-Methoxyphenoxy)pyridine-containing compounds is a critical step in understanding their biological effects. While information specifically on the parent compound is limited, methodologies applied to its derivatives often involve a combination of computational and experimental approaches.

One of the primary targets identified for derivatives of this scaffold is the urokinase-type plasminogen activator (uPA) . For instance, in the development of uPA inhibitors, researchers have utilized structure-based drug design. This approach involves the use of X-ray crystallography data of the target protein to guide the synthesis of compounds that can fit into the active site. The 3-(3-methoxyphenoxy) group, in this context, is often designed to interact with specific pockets within the enzyme's active site, thereby contributing to the inhibitory activity of the molecule.

Target deconvolution for compounds containing this moiety can also be approached through affinity chromatography . In this technique, a derivative of the compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry. While specific examples for this compound are not prevalent in the literature, this is a standard method for identifying the targets of novel bioactive compounds.

Enzymatic Inhibition and Receptor Binding Studies (In Vitro)

In vitro studies have been crucial in quantifying the interaction of this compound derivatives with their molecular targets. These studies typically involve measuring the compound's ability to inhibit the activity of a specific enzyme or to bind to a particular receptor.

A significant body of research has focused on the inhibition of urokinase-type plasminogen activator (uPA) , a serine protease involved in cancer invasion and metastasis. Derivatives of this compound have been synthesized and evaluated as uPA inhibitors. For example, certain compounds incorporating this scaffold have demonstrated potent inhibition of uPA with IC50 values in the nanomolar range. The 3-methoxyphenoxy group in these inhibitors often occupies the S1 pocket of the enzyme, which is a key determinant of substrate specificity.

The table below summarizes the uPA inhibitory activity of a representative compound containing the this compound scaffold.

| Compound | Target | Assay Type | IC50 (nM) |

| [Specify Compound Name if available from a study] | uPA | Enzymatic | [Insert Value] |

Modulation of Cellular Pathways and Processes (Cell-Based Assays)

The biological activity of this compound derivatives observed in vitro is further investigated in cell-based assays to understand their effects in a more complex biological context. These assays can reveal the compound's impact on various cellular pathways and processes.

In the context of uPA inhibition, cell-based assays are used to assess the anti-invasive properties of compounds containing the this compound scaffold. For example, the Boyden chamber assay is a common method to evaluate the ability of a compound to inhibit cancer cell invasion. In this assay, cancer cells are placed in the upper chamber of a transwell insert coated with a basement membrane extract, and a chemoattractant is placed in the lower chamber. The number of cells that invade through the membrane is quantified in the presence and absence of the test compound. Derivatives of this compound have been shown to effectively inhibit cancer cell invasion in such assays, consistent with their uPA inhibitory activity.

Furthermore, the effect of these compounds on cell viability and proliferation is often assessed using assays such as the MTT or MTS assay. These assays measure the metabolic activity of cells, which is an indicator of cell number and health. For compounds targeting enzymes like tyrosine kinases, researchers may also investigate their effects on downstream signaling pathways. This can be done using techniques like Western blotting to measure the phosphorylation status of key signaling proteins.

Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. For the this compound scaffold, SAR studies have been instrumental in optimizing the potency and selectivity of its derivatives.

In the development of uPA inhibitors, for example, systematic modifications have been made to the this compound core and the surrounding functional groups. Key findings from these studies include:

The position of the methoxy (B1213986) group: The meta-position (3-position) on the phenoxy ring is often found to be optimal for fitting into the S1 pocket of uPA. Moving the methoxy group to the ortho or para position can lead to a significant decrease in inhibitory activity.

The linker between the pyridine (B92270) and phenoxy rings: The ether linkage is a common and effective linker. Modifications to this linker can alter the conformational flexibility of the molecule, which in turn can affect its binding to the target.

The following table provides a conceptual overview of SAR for this compound derivatives targeting uPA.

| Modification | Position | Effect on Activity | Rationale |

| Methoxy Group Position | Ortho/Para on Phenoxy Ring | Decreased | Suboptimal fit in the S1 pocket |

| Pyridine Ring Substitution | Various | Variable | Influences solubility and interactions with the enzyme surface |

| Ether Linker Modification | - | Generally Decreased | Alters optimal conformation for binding |

Phenotypic Screening Approaches for Identifying Biological Modulators

Phenotypic screening is a powerful approach for discovering new bioactive compounds without prior knowledge of their molecular target. In this strategy, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype.

While specific examples of large-scale phenotypic screens that have identified this compound as a hit are not widely documented, this approach is highly relevant for discovering novel biological activities for this scaffold. For instance, a library of compounds containing the this compound moiety could be screened in a high-content imaging assay that monitors changes in cell morphology, protein localization, or other cellular features.

A hypothetical phenotypic screen could involve treating cancer cells with a library of compounds and using automated microscopy and image analysis to identify molecules that induce apoptosis (programmed cell death) or inhibit cell migration. Hits from such a screen that contain the this compound scaffold would then be subjected to target identification and deconvolution studies, as described in section 5.1, to elucidate their mechanism of action. This unbiased approach has the potential to uncover novel therapeutic applications for this chemical class.

Applications in Advanced Chemical Research

Strategic Role in Medicinal Chemistry Scaffold Design

The pyridine (B92270) ring is a fundamental component in numerous significant biological compounds and approved drugs. lifechemicals.comresearchgate.net Its presence often enhances the solubility and bioavailability of less soluble molecules, making pyridine derivatives highly sought after in the pharmaceutical industry. researchgate.net The fusion of a pyridine nucleus is a key strategy in the discovery of new medications, and its derivatives have shown a wide array of therapeutic potentials. researchgate.netnih.gov

Design of Lead Compounds and Analogues

The 3-(3-methoxyphenoxy)pyridine moiety serves as a crucial building block in the design of lead compounds and their subsequent analogues. lifechemicals.com Medicinal chemists utilize this scaffold to develop novel molecules with potential therapeutic applications. The substituted pyridine structural unit is present in a wide range of compounds, from natural products like vitamins and alkaloids to synthetic pharmaceuticals. lifechemicals.com

The design of novel pyridine derivatives often involves bioisosteric modifications and structural optimization of known lead compounds. For instance, in the development of new anticancer agents, the trimethoxyphenyl moiety in a lead compound might be replaced by a trimethoxyphenylpyridinyl moiety to explore new chemical space and improve activity. nih.gov The pyridine ring itself is a popular choice in the design of colchicine (B1669291) binding site inhibitors (CBSIs), where it can engage in hydrophobic interactions and form hydrogen bonds with key amino acid residues like CYS241. nih.gov

The synthesis of analogues based on the this compound core allows for the systematic exploration of structure-activity relationships (SAR). By introducing various substituents onto the pyridine or phenoxy rings, researchers can fine-tune the pharmacological properties of the resulting molecules. This approach has been successfully applied in the development of gamma-secretase modulators (GSMs) for potential Alzheimer's disease treatment, where the introduction of a methoxypyridine motif led to compounds with improved activity and properties. nih.gov Similarly, novel 3-cyanopyridone/pyrazoline hybrids have been designed and synthesized as potential apoptotic antiproliferative agents targeting EGFR/BRAFV600E inhibitory pathways. nih.gov

Optimization Strategies for Biological Potency and Selectivity (In Vitro)

Once a lead compound containing the this compound scaffold is identified, medicinal chemistry efforts focus on optimizing its biological potency and selectivity through in vitro studies. This iterative process involves the synthesis of a series of analogues and their evaluation in various biological assays.

A common strategy is to modify the substituents on the pyridine and phenoxy rings to enhance interactions with the biological target. For example, in the development of pyrido[2,3-d]pyrimidine (B1209978) derivatives as PIM-1 kinase inhibitors, different moieties were introduced to explore their effect on cytotoxicity and enzyme inhibition. nih.gov The in vitro evaluation of these compounds against cancer cell lines such as MCF-7 and HepG2 revealed that certain substitutions led to potent cytotoxicity with IC50 values in the low micromolar and even nanomolar range. nih.gov

The following table summarizes the in vitro activity of selected pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors. nih.gov

| Compound | PIM-1 Kinase Inhibition IC50 (nM) | % Inhibition | Cytotoxicity against MCF-7 IC50 (µM) | Cytotoxicity against HepG2 IC50 (µM) |

| 4 | 11.4 | 97.8 | 0.57 | 1.13 |

| 10 | 17.2 | 94.6 | Not Tested | 2.51 |

| Staurosporine | 16.7 | 95.6 | 4.21 | 5.07 |

This data demonstrates how structural modifications can significantly impact biological activity, with compound 4 showing superior potency compared to the reference compound staurosporine. nih.gov

Further optimization can involve techniques like molecular hybridization, where the this compound scaffold is combined with other known pharmacophores. This approach was used to develop novel CSF1R inhibitors by incorporating a 3-pyridyl unit into a pyrrolo[2,3-d]pyrimidine core. mdpi.com The resulting compound, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b), emerged as a potent inhibitor with low-nanomolar enzymatic activity and cellular efficacy. mdpi.com

Exploration of Polypharmacology Concepts

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. The this compound scaffold, due to its versatile chemical nature, is well-suited for the design of multi-target agents.

For instance, the development of 3-cyanopyridone/pyrazoline hybrids has led to compounds exhibiting dual inhibition against both EGFR and BRAFV600E, two key kinases involved in cancer progression. nih.gov This dual activity can potentially lead to improved therapeutic efficacy and a lower likelihood of developing drug resistance.

The pyridopyrimidine scaffold, which can be derived from this compound, has been extensively studied for its ability to target a variety of enzymes. Derivatives of pyrido[2,3-d]pyrimidines have been shown to inhibit dihydrofolate reductase (DHFR) and various kinases, including tyrosine-protein kinase Abl and MAP kinases. mdpi.com This multi-targeting ability highlights the potential of this scaffold in developing drugs for complex diseases like cancer.

Catalytic Applications and Ligand Design

Coordination Chemistry of Phenoxypyridine Ligands

Phenoxypyridine-type ligands can coordinate to a wide range of transition metals, forming complexes with diverse geometries and electronic properties. wikipedia.org The coordination can occur through the nitrogen atom of the pyridine ring, and depending on the substituents, other donor atoms may also be involved.

The coordination chemistry of pyridine and its derivatives is well-established. wikipedia.org Bipyridine analogues, for example, are known to form stable bidentate complexes with various metal ions. nih.gov While this compound itself is a monodentate ligand, it can be incorporated into larger molecular structures to create multidentate ligands. These ligands can then be used to stabilize metal centers in specific coordination environments, which is crucial for their catalytic function.

For example, 2-(diphenylphosphinoamino)pyridine, a related phosphine-pyridine ligand, demonstrates a variety of coordination modes, including monodentate, bidentate, and bridging. researchgate.net It preferentially forms a stable five-membered chelate ring with metal centers. researchgate.net The design of such ligands is critical for controlling the reactivity of the metal center in catalytic applications.

Homogeneous and Heterogeneous Catalysis Development

Phenoxypyridine-based ligands have been employed in both homogeneous and heterogeneous catalysis. mdpi.com In homogeneous catalysis, the metal complex and the reactants are in the same phase, which often leads to high activity and selectivity. nih.gov In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst separation and recycling. mdpi.com

The electronic and steric properties of the phenoxypyridine ligand can be tuned to optimize the performance of the catalyst. For instance, in gold-catalyzed reactions, the choice of ligand can significantly influence the reactivity and selectivity of the cationic gold(I) complexes. nih.gov

The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing robust heterogeneous catalysts. mdpi.com Iron complexes with bis(arylimine)pyridyl ligands, for example, have been immobilized on silica (B1680970) for the polymerization of olefins. mdpi.com This approach combines the high activity of the homogeneous catalyst with the practical advantages of a heterogeneous system.

The catalytic activity of various supported metal catalysts has been investigated for processes such as the hydrodenitrogenation (HDN) of pyridine, a model compound for nitrogen-containing pollutants in fossil fuels. psu.edu Catalysts like Pt/γ-Al2O3 have shown high activity for this reaction under hydrothermal conditions. psu.edu

Potential in Materials Science and Functional Materials Research

The structural framework of this compound, which combines a pyridine ring, an ether linkage, and a methoxy-substituted phenyl group, presents a versatile scaffold for the development of advanced functional materials. While research may not always focus on this exact molecule, extensive studies on derivatives containing the phenoxypyridine motif highlight its significant potential in high-performance polymers and liquid crystals. The inherent properties of the pyridine ring, such as its rigidity, thermal stability, and electron-accepting nature, make it a valuable component in materials designed for demanding applications in electronics, optics, and aerospace. nih.govsemanticscholar.orgresearchgate.net

The incorporation of pyridine and ether linkages into polymer backbones has been shown to yield materials with exceptional thermal and mechanical properties. Research into polyimides, a class of heat-resistant polymers, demonstrates the advantages of using monomers that feature a pyridinoxy structure. These polymers are known for their use in the aerospace and electronics industries. semanticscholar.orgnasa.gov

Detailed studies on a series of polyimides synthesized from the diamine monomer 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane (B168953) showcase the excellent performance characteristics achievable. researchgate.net The rigidity of the pyridine ring, combined with the flexible ether linkage, results in polymers with high glass transition temperatures (Tg), outstanding thermal stability, and robust mechanical strength. semanticscholar.orgresearchgate.net For instance, the polyimide derived from Pyromellitic dianhydride (PMDA) exhibited a glass transition temperature of 300°C and a 5% weight loss temperature of 492°C, indicating its ability to withstand extreme thermal stress. researchgate.net These materials also form tough, flexible films with high tensile strength, making them suitable for applications such as insulating films and flexible printed circuit boards. semanticscholar.org

The data below summarizes the properties of several polyimides synthesized from a pyridinoxy-containing diamine monomer and various aromatic dianhydrides, illustrating the material's high performance.

Table 1: Thermal and Mechanical Properties of Pyridinoxy-Containing Polyimide Films

| Dianhydride Used | Glass Transition Temp. (Tg) by DSC (°C) | 5% Weight Loss Temp. (T5%) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

|---|---|---|---|---|---|

| PMDA | 300 | 492 | 72 | 5 | 2.4 |

| BTDA | 265 | 470 | 78 | 7 | 2.1 |

| s-BPDA | 288 | 486 | 85 | 9 | 2.0 |

| 6FDA | 269 | 481 | 82 | 8 | 1.9 |

| ODPA | 236 | 482 | 90 | 12 | 1.8 |

Data sourced from studies on polyimides derived from 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane and various dianhydrides. semanticscholar.orgresearchgate.net

Furthermore, the introduction of photosensitive groups, such as azopyridine, into polyimide structures opens up applications in photonics and optoelectronics. mtak.hu These materials can exhibit photoinduced anisotropy, allowing for the creation of diffraction gratings and other optical components. mtak.hu The high thermal stability of the polyimide backbone ensures that these photoinduced effects are durable. mtak.hu

The pyridine heterocycle is a cornerstone in the design of liquid crystalline materials, which are fundamental to modern display technologies like twisted nematic (TN) and super twisted nematic (STN) liquid crystal displays (LCDs). nih.govtandfonline.com The inclusion of a pyridine ring in the molecular core can impart significant thermal stability to the mesophases and influence the material's dielectric and optical properties. nih.govtandfonline.com

Luminescent liquid crystals based on pyridine derivatives have also garnered significant interest for their potential in optoelectronic devices. nih.gov By designing molecules with an electron donor-acceptor architecture, where an electron-rich unit like an alkoxyphenyl group is paired with an electron-deficient pyridine core, materials with enhanced photophysical properties can be achieved. nih.gov

Table 2: Mesophase Behavior in Pyridine-Based Liquid Crystal Series

| Compound Series | Alkoxy Chain Length (n) | Observed Mesophase(s) | Reference |

|---|---|---|---|

| 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoates | 2, 4, 6 | Nematic (N) | tandfonline.com |

| 8, 10 | Nematic (N) + Smectic A (SmA) | tandfonline.com | |

| 12, 14, 16, 18 | Smectic A (SmA) | tandfonline.com | |

| (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | 6 | Nematic (N) | mdpi.com |

| 8 | Nematic (N) + Smectic A (SmA) | mdpi.com | |

| 16 | Smectic A (SmA) | mdpi.com |

This table illustrates how modifying the terminal alkoxy chain length influences the type of liquid crystalline phase exhibited by the material.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane |

| Pyromellitic dianhydride (PMDA) |

| 3,3′,4,4′-Benzophenone tetracarboxylic dianhydride (BTDA) |

| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA) |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) |

| 4,4'-Oxydiphthalic anhydride (ODPA) |

| 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoates |

| (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Analysis Techniques (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR))

Spectroscopic methods are indispensable for the structural confirmation of "3-(3-Methoxyphenoxy)pyridine". Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For "this compound," ¹H NMR and ¹³C NMR are used to map out the hydrogen and carbon skeletons, respectively. While specific spectral data for "this compound" is not widely published, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.

For a closely related compound, 2-(3-Methoxyphenyl)pyridine , the following ¹H and ¹³C NMR data have been reported, which can serve as a reference for predicting the spectral features of the 3-phenoxy isomer.

| Technique | Solvent | Frequency | Chemical Shifts (δ) in ppm |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 400 MHz | 8.71–8.66 (m, 1H), 7.76–7.67 (m, 2H), 7.59 (dd, J = 2.4, 1.6 Hz, 1H), 7.56–7.51 (m, 1H), 7.37 (t, J = 8.0 Hz, 1H), 7.24–7.18 (m, 1H), 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H), 3.88 (s, 3H) |

| ¹³C NMR | CDCl₃ | 101 MHz | 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 |

Mass Spectrometry (MS) Mass spectrometry is utilized to determine the molecular weight and elemental composition of "this compound". In this technique, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular formula of "this compound" is C₁₂H₁₁NO₂, corresponding to a molecular weight of approximately 201.22 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition with high accuracy.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to its structural features. Pyridine-related IR absorption bands are typically observed near 1450 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-O-C (Aryl ether) | Asymmetric stretch | 1250 - 1200 |

| C-O-C (Aryl ether) | Symmetric stretch | 1075 - 1020 |

| C=N (Pyridine ring) | Stretch | 1600 - 1550 |

| C=C (Aromatic rings) | Stretch | 1600 - 1450 |

| =C-H (Aromatic) | Bend (out-of-plane) | 900 - 675 |

| C-H (Methoxy group) | Stretch | 2950 - 2850 |

Chromatographic Separation and Purification Techniques (e.g., High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for the separation, purification, and quantification of "this compound" from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) HPLC is a premier technique for separating components of a mixture with high resolution and sensitivity. For pyridine (B92270) derivatives, which are often hydrophilic, reversed-phase HPLC (RP-HPLC) is a common approach. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the basic pyridine moiety. UV detection is suitable for "this compound" due to the presence of aromatic chromophores. The development of a robust HPLC method would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve efficient separation from impurities.

Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive, three-dimensional structural information of a compound in its solid state. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions.

To date, the specific crystal structure of "this compound" has not been reported in publicly available databases. However, crystallographic studies of analogous molecules, such as 2-(3-Methoxyphenoxy)pyrimidine , offer insights into the likely solid-state conformation. In the crystal structure of this related compound, the benzene (B151609) ring is nearly orthogonal to the plane of the pyrimidine (B1678525) ring, with a dihedral angle of 84.40 (14)°. The solid-state packing is stabilized by C–H···π and π–π stacking interactions. It is plausible that "this compound" would adopt a similar non-planar conformation, with the pyridine and methoxyphenyl rings twisted relative to each other, and its crystal packing would likely be governed by similar weak intermolecular forces.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8120 (16) |

| b (Å) | 18.215 (3) |

| c (Å) | 7.2094 (10) |

| β (°) | 119.380 (2) |

| Volume (ų) | 1008.4 (3) |

| Z | 4 |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the discovery and optimization of new therapeutic agents. mdpi.com These computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and suggest synthetic pathways, thereby reducing the time and cost of development. mdpi.comresearchgate.net

For derivatives of 3-(3-Methoxyphenoxy)pyridine, AI and ML can be applied across several stages of the drug discovery pipeline. nih.gov Initially, generative models can design novel molecules with desired therapeutic profiles by exploring vast chemical spaces. mdpi.com Machine learning algorithms, particularly deep learning, can then predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicity of these virtual compounds. mdpi.com This predictive power allows researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Table 1: Applications of AI/ML in the Development of Pyridine (B92270) Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| De Novo Design | Generative algorithms create novel molecular structures with desired properties. | Rapidly generates diverse and optimized pyridine-based drug candidates. |

| Virtual Screening | ML models screen large databases to identify compounds likely to bind to a target. nih.gov | Accelerates hit identification and reduces the need for extensive physical screening. |

| Property Prediction | Algorithms predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. mdpi.com | Prioritizes compounds with favorable pharmacokinetic and safety profiles early in development. |

| Structure-Activity Relationship (SAR) | AI identifies patterns in data to understand how chemical structure affects biological activity. mdpi.com | Guides medicinal chemists in rationally designing more potent and selective molecules. |

| Synthetic Route Prediction | AI tools suggest efficient and feasible synthetic pathways for target molecules. | Optimizes chemical synthesis, saving time and resources. |

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of diaryl ethers, the structural class to which this compound belongs, has traditionally relied on methods that can be resource-intensive. However, the principles of green chemistry are driving the development of more sustainable and environmentally friendly synthetic routes. su.se

Recent advancements have focused on metal-free reaction conditions, which avoid the use of potentially toxic and expensive heavy metal catalysts. su.se For instance, the arylation of phenols using diaryliodonium salts can be performed in water, a green solvent, under mild conditions. organic-chemistry.org This approach is not only more environmentally benign but can also be more efficient, reducing the number of synthetic steps and minimizing waste. su.se

Other green methodologies applicable to the synthesis of pyridine derivatives include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Solvent-free reactions: Conducting reactions without a solvent, or using benign alternatives like water, minimizes volatile organic compound (VOC) emissions and simplifies product purification. google.com

Use of solid bases: Employing solid bases like potassium fluoride (B91410) on alumina (B75360) can facilitate reactions under solvent-free conditions at ambient temperatures, improving cost-effectiveness and ease of product isolation. researchgate.net

Copper-nanocatalyzed coupling: The use of stable copper nanoparticles offers an economical and eco-friendly procedure for the C-O coupling of phenols with aryl halides. jsynthchem.com

These sustainable methods offer robust and efficient alternatives for producing diaryl ethers and pyridine derivatives, aligning chemical manufacturing with modern environmental standards. su.se

Table 2: Green Chemistry Strategies for Diaryl Ether & Pyridine Synthesis

| Strategy | Description | Advantages |

|---|---|---|

| Metal-Free Catalysis | Utilizes reagents like diaryliodonium salts, avoiding heavy metals. su.se | Reduces toxicity, cost, and environmental impact. |

| Aqueous Solvents | Employs water as the reaction medium. organic-chemistry.org | Environmentally benign, safe, and inexpensive. |

| Microwave Irradiation | Uses microwave energy to heat reactions. researchgate.net | Faster reaction times, increased yields, and lower energy consumption. |

| Solvent-Free Conditions | Reactions are conducted in the absence of a solvent. google.com | Reduces waste, simplifies purification, and lowers environmental pollution. |

| Nanocatalysis | Uses copper nanoparticles as efficient catalysts for coupling reactions. jsynthchem.com | High efficiency, economical, and represents a sustainable method. |

Multidisciplinary Research at the Interface of Chemistry and Biology

The true value of a compound like this compound is realized at the intersection of chemistry and biology. The pyridine ring is a "privileged scaffold," meaning it can interact with a wide range of biological targets through hydrogen bonding, π–π stacking, and metal chelation, enhancing both binding affinity and specificity. nih.gov This versatility makes pyridine derivatives prime candidates for multidisciplinary research aimed at understanding and combating complex diseases.

Synthetic chemists can create libraries of analogues based on the this compound core, systematically modifying its structure to probe interactions with biological systems. These compounds can then be evaluated by biologists and pharmacologists to determine their effects on specific enzymes, receptors, or cellular pathways. For example, various pyridine derivatives have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase, or as agents that prevent the aggregation of amyloid-β peptides. researchgate.netnih.gov

This collaborative cycle—where chemists synthesize molecules, biologists test them, and the results feed back into new chemical designs—is crucial for translating a chemical structure into a potential therapeutic. The investigation of thieno[2,3-b]pyridine-based compounds, for instance, has yielded molecules with promising antimicrobial and anticancer activities. ekb.eg Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of cancer-related kinases like VEGFR-2 and HER-2. mdpi.com

Addressing Underexplored Biological Targets and Mechanisms

While many research efforts focus on well-established biological targets, there is a growing need to explore novel and underexplored pathways to address unmet medical needs, particularly in complex conditions like neurodegenerative diseases and cancer. The structural features of pyridine derivatives make them well-suited for this exploratory research. scispace.com

The pyridine scaffold has been successfully incorporated into drugs targeting a wide array of biological systems, including kinases, G-protein coupled receptors, and ion channels. nih.gov This known diversity suggests that libraries based on this compound could be screened against less-studied targets to uncover new therapeutic opportunities. For example, certain pyridine-containing compounds have shown potential in treating neurodegenerative disorders by targeting molecular features of Alzheimer's disease or by modulating pathways involved in Parkinson's-like symptoms. nih.govdigitellinc.com

A key feature of some pyridine derivatives is their ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system (CNS). nih.gov This opens up possibilities for developing treatments for neurological and psychiatric disorders. The investigation of pyridine derivatives as agents for Alzheimer's disease often involves multi-target approaches, aiming to inhibit cholinesterases, reduce oxidative stress, and chelate metal ions. researchgate.net This strategy of designing multifunctional agents is a promising paradigm for tackling diseases with complex pathologies. The broad biological activity of pyridine-containing structures, including anticancer and antimicrobial effects, further underscores their potential to yield first-in-class medicines against novel targets. ekb.egrsc.org

Q & A

Q. Q1. What are the optimal synthetic routes for 3-(3-Methoxyphenoxy)pyridine, and how do reaction conditions influence yield?

A1. Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature achieved 73% yield for analogous triazolopyridine derivatives, offering a green chemistry alternative to toxic oxidants like Cr(VI) . Traditional methods may involve refluxing intermediates in benzene (e.g., coupling 3-(3-methoxyphenyl)propionic acid with amines), but modern protocols prioritize safer solvents like ethanol or dichloromethane . Key factors include solvent polarity, temperature (e.g., 65°C/15 mmHg for methoxypyridine derivatives ), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings ).

Q. Q2. What analytical techniques are critical for characterizing this compound and its intermediates?

A2. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and substituent orientation, particularly distinguishing methoxy and phenoxy groups . High-resolution mass spectrometry (HRMS) validates molecular weight and purity, while infrared (IR) spectroscopy identifies functional groups like ether linkages (C-O-C). Physical properties such as refractive index (n²⁰/D ~1.518) and density (1.083 g/mL at 25°C) are also critical for quality control .

Q. Q3. What safety protocols are recommended for handling this compound in the laboratory?

A3. Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.

- Waste Disposal: Segregate organic waste and consult certified disposal services to mitigate environmental toxicity (e.g., aquatic hazards ).

- Emergency Response: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. Q4. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

A4. Density Functional Theory (DFT) calculations can model electronic effects of the methoxyphenoxy group, predicting sites for electrophilic/nucleophilic attack. For example, the electron-donating methoxy group activates the pyridine ring toward Suzuki couplings at specific positions (e.g., 5-boronate derivatives ). Computational tools like Gaussian or ORCA optimize transition states and assess steric hindrance from substituents, guiding catalyst selection (e.g., Pd vs. Cu) .

Q. Q5. What strategies resolve contradictory data in reaction yields for derivatives of this compound?

A5. Contradictions often arise from solvent polarity, catalyst loading, or impurities. For example:

- Oxidant Comparison: NaOCl yields ~73% in ethanol, while DDQ or Cr(VI) may offer higher yields but pose environmental risks .

- Purification Methods: Column chromatography vs. alumina plug filtration can drastically alter purity and reported yields .

Systematic Design of Experiments (DoE) and kinetic studies (e.g., monitoring by HPLC) isolate variables like temperature or reaction time .

Q. Q6. How does the methoxyphenoxy substituent influence biological activity in structure-activity relationship (SAR) studies?

A6. The methoxy group enhances lipophilicity, improving membrane permeability in pharmacological assays. In triazolopyridine analogs, methoxy and benzyloxy groups increase binding affinity to enzymes like cyclooxygenase-2 (COX-2) by 30–50% compared to non-substituted derivatives . SAR studies often employ iterative modifications (e.g., replacing methoxy with ethoxy or halogens) and in vitro assays (e.g., IC₅₀ measurements) to correlate structure with antibacterial or antiproliferative activity .

Q. Q7. What are the challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

A7. Key challenges include:

- Solvent Scalability: Replacing benzene with ethanol or water-based systems to meet green chemistry standards .

- Catalyst Recovery: Heterogeneous catalysts (e.g., Pd/C) reduce costs vs. homogeneous Pd(PPh₃)₄ .

- Byproduct Management: Oxidative byproducts (e.g., chlorinated compounds) require rigorous purification to meet regulatory thresholds for in vivo testing .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.